molecular formula C16H13Cl2NO4S B12482262 4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-2-hydroxybenzoic acid

4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-2-hydroxybenzoic acid

Cat. No.: B12482262
M. Wt: 386.2 g/mol
InChI Key: JXVJSIBIGRQLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)-2-hydroxybenzoic acid is a complex organic compound that features a combination of aromatic rings, sulfur, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-(2,4-dichlorophenyl)methylthioacetic acid: This is achieved by reacting 2,4-dichlorobenzyl chloride with thioglycolic acid in the presence of a base such as sodium hydroxide.

    Amidation: The resulting 2-(2,4-dichlorophenyl)methylthioacetic acid is then reacted with 2-amino-4-hydroxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the dichlorophenyl and sulfanyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid
  • 2-[({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid

Uniqueness

4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)-2-hydroxybenzoic acid is unique due to the presence of both the amide and hydroxybenzoic acid moieties, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H13Cl2NO4S

Molecular Weight

386.2 g/mol

IUPAC Name

4-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C16H13Cl2NO4S/c17-10-2-1-9(13(18)5-10)7-24-8-15(21)19-11-3-4-12(16(22)23)14(20)6-11/h1-6,20H,7-8H2,(H,19,21)(H,22,23)

InChI Key

JXVJSIBIGRQLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl)O)C(=O)O

Origin of Product

United States

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